1-benzyl-1H-1,2,3-triazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

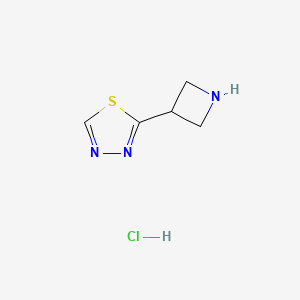

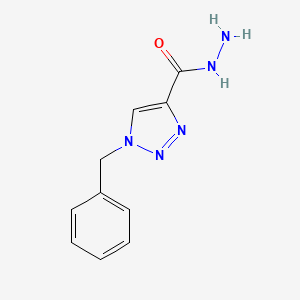

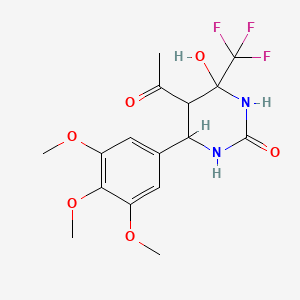

1-Benzyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N5O. It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

科学的研究の応用

Synthesis and Biological Activities

1-Benzyltriazole-4-carbohydrazide derivatives are synthesized for various biological and chemical applications. For instance, triazole derivatives are known for their antimicrobial efficacy. A study by Gautam and Chourasia (2010) synthesized 4H-1,2,4-triazole derivatives and screened them for antibacterial and antifungal activities, showing significant effects against various bacterial strains and fungi (Gautam & Chourasia, 2010). Similarly, Al-Soud et al. (2003) synthesized 1,2,4-triazole derivatives, some of which demonstrated remarkable activity against leukemia, ovarian, renal, and lung cancers (Al-Soud, Al-Masoudi, & Ferwanah, 2003).

Antioxidant and Antitumor Activities

Further, compounds like 1-Benzyltriazole-4-carbohydrazide have been explored for their potential antioxidant and antitumor activities. El Sadek et al. (2014) highlighted the synthesis of new aromatic C-nucleosides containing triazole units, exhibiting potent antioxidant and antitumor activities, showcasing the compound's potential in pharmaceutical applications (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Corrosion Inhibition

The application of 1-Benzyltriazole-4-carbohydrazide derivatives extends to corrosion inhibition as well. Fernandes et al. (2019) investigated the use of 1-benzyl-4-phenyl-1H-1,2,3-triazole as an organic corrosion inhibitor for mild steel in acidic media, demonstrating significant efficiency in protecting against corrosion, further emphasizing the versatility of triazole derivatives in industrial applications (Fernandes, Alvarez, Santos, Barrios, & Ponzio, 2019).

Environmental Concerns and Removal

Benzotriazoles, including derivatives of 1-Benzyltriazole-4-carbohydrazide, are noted for their presence in environmental samples and the challenges associated with their removal. Weiss and Reemtsma (2005) developed a method for determining benzotriazole corrosion inhibitors in environmental water samples, highlighting the environmental impact of these compounds and the need for efficient removal methods (Weiss & Reemtsma, 2005).

将来の方向性

Research into triazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry due to their significant biological and pharmacological properties . Future research could focus on exploring the potential applications of 1-Benzyltriazole-4-carbohydrazide in various fields, including medicinal chemistry.

作用機序

Target of Action

Triazole compounds, which include 1-benzyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a broad spectrum of biological properties .

Mode of Action

It is known that triazole compounds can bind to proteins, lipids, dna, and rna, resulting in damage to these macromolecules . This damage can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Biochemical Pathways

Triazole compounds are known to interact with a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .

Result of Action

The damage to proteins, lipids, dna, and rna caused by triazole compounds can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Action Environment

The action, efficacy, and stability of 1-Benzyltriazole-4-carbohydrazide can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the pH, temperature, and other physical conditions can impact the compound’s stability and efficacy .

生化学分析

Biochemical Properties

These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators

Cellular Effects

For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1-benzyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSTTVUEAGEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2970665.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2970673.png)

![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)

![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)

![3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2970678.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)